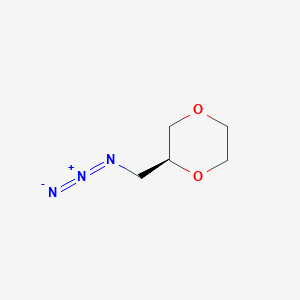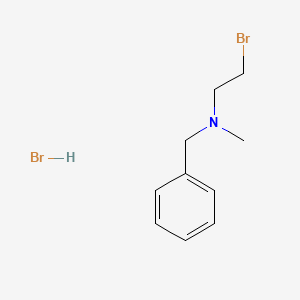
Benzyl(2-bromoethyl)methylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-bromoethyl)methylamine hydrobromide is a chemical compound with the molecular formula C10H15Br2N . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 309.04 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 309.04 . The boiling point and other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Cyclopentano-N-methylphosphatidylethanolamines : In a study by Pajouhesh and Hancock (1984), Benzyl(2-bromoethyl)methylamine hydrobromide was utilized in the amination of the bromoethylester of cyclopentano-phosphatidic acid. This method, adapted from Shapiro and Rabinsohn (1964), facilitated the successful synthesis of cyclopentano-phosphatidyl-N-methylethanolamine (Pajouhesh & Hancock, 1984).
In Vivo Distribution Study : Graham (1964) used a derivative of this compound, (2-Bromoethyl)ethyl(naphth-1-ylmethyl)amine hydrobromide, to study its distribution in rats. This compound showed specific radioactivity in blood and tissues, and its metabolites were excreted in bile and urine (Graham, 1964).
Synthesis and Biochemical Studies : Bayrak et al. (2019) synthesized benzyl bromides with Bromine, including natural product derivatives, and tested them against enzymes like acetylcholinesterase and carbonic anhydrase. The study provided insights into enzyme inhibition and potential therapeutic applications (Bayrak et al., 2019).
Selective Mono-Boc-Protection of N-Methylethylenediamine : Wu (2009) explored the conversion of 2-bromoethylamine hydrobromide to N1-Methyl-N2-t-butoxycarbonylethylenediamine. This work contributes to chemical synthesis methods, particularly in mono-Boc protection of diamines (Wu, 2009).
Ruthenium-Catalyzed Arylation of Benzylic Amines : Dastbaravardeh et al. (2012) demonstrated a ruthenium-catalyzed protocol for arylation of benzylic amines, using this compound derivatives. This method provided a pathway for synthesizing arylated imines and bis-arylated methylamines (Dastbaravardeh et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-bromo-N-methylethanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYSVARAPQJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)CC1=CC=CC=C1.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B2411229.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)
![3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2411232.png)

![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2411235.png)
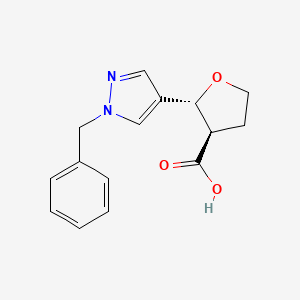

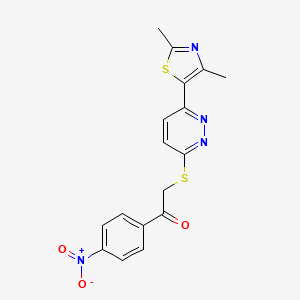
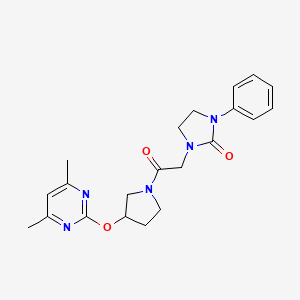
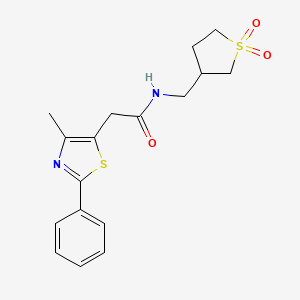
![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)
